molecular formula C6H11NO B2562600 (1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol CAS No. 154819-89-3

(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol

Cat. No.: B2562600
CAS No.: 154819-89-3
M. Wt: 113.16
InChI Key: XBZJFFHSLIVHCZ-NGJCXOISSA-N
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Description

(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-ol is a chiral bicyclic amine alcohol of high value in organic synthesis and medicinal chemistry research. Its rigid, three-dimensional scaffold makes it an excellent chiral template and building block for constructing complex molecules, particularly in the development of pharmaceuticals and fine chemicals . Researchers utilize this core structure in asymmetric synthesis, for instance, in the creation of aminocyclitols, which are known to mimic oligosaccharides and are potential candidates as glycosidase inhibitors . The structure serves as a key precursor to other biologically relevant compounds, such as endo -7-azabicyclo[2.2.1]heptan-2-amine . Furthermore, derivatives of the 7-azabicyclo[2.2.1]heptane system have been investigated for their pharmacological potential, including antinociceptive (pain-relieving) and neuroprotective effects in preclinical studies . The nitrogen atom in the bridgehead position and the hydroxyl group provide two versatile handles for chemical modification, allowing for the development of a diverse array of novel compounds for biological screening . This product is intended for research and development applications as a synthetic intermediate. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-3-4-1-2-5(6)7-4/h4-8H,1-3H2/t4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZJFFHSLIVHCZ-NGJCXOISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1s,2r,4r 7 Azabicyclo 2.2.1 Heptan 2 Ol and Its Stereoisomers

Stereoselective and Enantioselective Approaches to 7-Azabicyclo[2.2.1]heptanols

The synthesis of enantiomerically pure 7-azabicyclo[2.2.1]heptanols necessitates sophisticated strategies that can establish multiple stereocenters with high fidelity. Key approaches include the desymmetrization of prochiral precursors, the use of chiral auxiliaries to direct stereochemical outcomes, the application of catalytic asymmetric methods, and dynamic kinetic resolution techniques.

Asymmetric Desymmetrization Strategies for Bicyclic Precursors

Asymmetric desymmetrization of meso-compounds is a powerful strategy for the enantioselective synthesis of complex molecules from simple, achiral starting materials. In the context of 7-azabicyclo[2.2.1]heptanols, this approach typically involves the enantioselective transformation of a prochiral bicyclic precursor, thereby establishing the key stereocenters of the target molecule.

One notable strategy involves the desymmetrization of meso-7-azabicyclo[2.2.1]heptadiene derivatives. A temperature-guided diastereoselectivity switch has been reported during such a desymmetrization, offering a novel way to control the stereochemical outcome. scilit.com Another approach has focused on the desymmetrization of meso-7-aza-2,3-bis(phenylsulfonyl)bicyclo[2.2.1]hept-2-ene. acs.org These methods generate chiral building blocks that can be further elaborated to afford the desired (1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol. For instance, the resulting enantiopure ketone, (+)-N-BOC-7-azabicyclo[2.2.1]heptan-2-one, can be stereoselectively reduced to the corresponding alcohol.

Chiral phosphoric acids have also been effectively used as catalysts in the desymmetrization of meso-epoxides, leading to a variety of 2-azabicyclo[2.2.1]heptanes with high yields and excellent enantioselectivities. This ring-opening strategy provides access to highly functionalized derivatives that are valuable precursors to the target alcohol.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are covalently attached to a substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed. This method has been successfully applied to the synthesis of the 7-azabicyclo[2.2.1]heptane framework.

A prominent example is the use of chiral imines in aza-Diels-Alder reactions. The reaction between a chiral imine, such as one derived from methyl glyoxylate (B1226380) and (S)-(-)-1-phenylethylamine, and cyclopentadiene (B3395910) can produce the 2-azabicyclo[2.2.1]heptane core with a high degree of stereocontrol. researchgate.net The diastereomeric products can then be separated and the chiral auxiliary removed to yield enantiopure building blocks. Other effective chiral auxiliaries in this context include (-)-8-phenylmenthol (B56881) and (+)-8-phenylneomenthol, which have been utilized in asymmetric aza-Diels-Alder reactions to prepare 2-azabicyclo[2.2.1]hept-5-ene derivatives with high diastereoselectivity. researchgate.net

The following table summarizes selected examples of chiral auxiliaries used in the synthesis of the azabicyclo[2.2.1]heptane core:

Chiral AuxiliaryReaction TypeKey Features
(S)-(-)-1-PhenylethylamineAza-Diels-AlderForms a chiral imine with a glyoxylate, directing the cycloaddition with cyclopentadiene.
(-)-8-PhenylmentholAza-Diels-AlderUsed in combination with chiral imines to achieve high diastereoselectivity in cycloadditions.
(+)-8-PhenylneomentholAza-Diels-AlderProvides complementary stereochemical control to (-)-8-phenylmenthol in asymmetric cycloadditions.
(1R,2R)-DiphenylethylenediamineOptical ResolutionForms cyclic aminals with a racemic ketone, allowing for the separation of diastereomers. acs.org

Catalytic Asymmetric Methods, including Palladium Catalysis with Chiral Ligands

Catalytic asymmetric synthesis offers an efficient and atom-economical approach to chiral molecules. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Palladium catalysis, in particular, has emerged as a powerful tool for the construction of complex nitrogen-containing heterocycles.

A significant development is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which provides a route to oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org This method allows for the introduction of both a nitrogen and an oxygen functionality across the double bond of a cyclopentene (B43876) derivative in a single step, establishing the core bicyclic structure. rsc.org While this may not directly yield the target alcohol, the resulting products can be readily converted to it.

Furthermore, palladium-catalyzed oxidative desymmetrization of meso-dibenzoates has been shown to produce γ-benzoyloxy cycloalkenones with excellent enantioselectivity. rsc.org This methodology could be adapted to precursors of the 7-azabicyclo[2.2.1]heptane system. The use of palladium-bisimidazol-2-ylidene complexes has also been reported for the amination of 7-azabicyclo[2.2.1]heptane, demonstrating the utility of palladium catalysis in functionalizing this scaffold. nih.gov

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of an entire racemic mixture into a single enantiomer of the product, with a maximum yield of 100%.

In the context of 7-azabicyclo[2.2.1]heptane synthesis, DKR can be employed to resolve racemic intermediates. For instance, transition-metal catalysts, such as those based on ruthenium or rhodium, can be used to favor the formation of a single diastereomer during hydrogenation reactions. If the starting material can be racemized under the reaction conditions, a dynamic kinetic resolution process can be established. While specific, detailed examples for the direct synthesis of this compound via DKR are not extensively documented, the principles of DKR are applicable to the resolution of racemic precursors, such as N-BOC-7-azabicyclo[2.2.1]heptan-2-one. researchgate.net

Cycloaddition Reactions for Azabicyclo[2.2.1]heptane Ring Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, are among the most powerful methods for the construction of cyclic and bicyclic systems. The aza-Diels-Alder variant, which involves a nitrogen-containing component, is a cornerstone for the synthesis of the 7-azabicyclo[2.2.1]heptane skeleton.

Diels-Alder Reactions Utilizing Nitrogen-Containing Dienophiles or Imines

The [4+2] cycloaddition between a diene and a dienophile containing a nitrogen atom is a highly effective method for constructing the 7-azabicyclo[2.2.1]heptane ring system. This can be achieved through two main strategies: using a nitrogen-containing dienophile or employing an imine as the dienophile.

In the first approach, dienophiles such as methyl 2-benzamidoacrylate can undergo a Diels-Alder reaction with a suitable diene to form a precursor to the 7-azabicyclo[2.2.1]heptane core. unirioja.es The stereochemistry of the cycloaddition can be influenced by the choice of diene and reaction conditions.

The second, and more common, approach is the aza-Diels-Alder reaction, where an imine or an iminium ion acts as the dienophile. The use of chiral imines, as discussed in the chiral auxiliary section, allows for the stereoselective synthesis of the bicyclic framework. For example, the cycloaddition of an imine derived from a chiral amine with cyclopentadiene can lead to the formation of enantiomerically enriched 2-azabicyclo[2.2.1]heptene derivatives. researchgate.net A patent has also described the Diels-Alder reaction of an optically active allene-1,3-dicarboxylic acid ester with a pyrrole (B145914) derivative to construct the 7-azabicyclo[2.2.1]heptane core. google.com

The following table provides an overview of representative Diels-Alder reactions for the synthesis of the azabicyclo[2.2.1]heptane framework:

DieneDienophileKey Features
CyclopentadieneChiral imine (from methyl glyoxylate and (S)-(-)-1-phenylethylamine)Aza-Diels-Alder reaction leading to stereoselective formation of the bicyclic core. researchgate.net
Danishefsky's dieneMethyl 2-benzamidoacrylateForms a functionalized cyclohexane (B81311) ring that can be converted to the 7-azabicyclo[2.2.1]heptane system. researchgate.net
N-(tert-butoxycarbonyl)pyrrole2-bromo-1-(p-toluenesulfonyl)acetyleneLeads to a Diels-Alder adduct that can be resolved and converted to enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ones. acs.org
Pyrrole derivativeOptically active allene-1,3-dicarboxylic acid esterA patented method for constructing the chiral 7-azabicyclo[2.2.1]heptane core. google.com

[3+2] Cycloaddition Approaches for Bridged Azacycles

The [3+2] cycloaddition reaction represents a powerful tool for the construction of five-membered rings and has been applied to the synthesis of the 7-azabicyclo[2.2.1]heptane framework. This approach typically involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

One notable strategy involves the use of a nonstabilized cyclic azomethine ylide as the 1,3-dipole. doi.org This reactive intermediate can be generated in situ and undergoes cycloaddition with a suitable dipolarophile to furnish the N-protected 7-azabicyclo[2.2.1]heptane skeleton. doi.org The efficiency and stereoselectivity of this reaction are often dependent on the nature of the substituents on both the ylide and the dipolarophile.

More broadly, rhodium-catalyzed intramolecular [3+2] cycloadditions of N-sulfonyl-1,2,3-triazoles provide a versatile route to various functionalized bridged bicyclic systems. nih.gov This cascade reaction proceeds through an azavinyl carbene intermediate, which acts as a 1,3-dipole, and has been successfully employed in the synthesis of complex molecules. nih.gov While not specifically detailed for this compound, the methodology presents a promising avenue for accessing highly substituted derivatives of the core scaffold.

Table 1: Examples of [3+2] Cycloaddition Strategies for Azabicycles

1,3-Dipole PrecursorDipolarophileCatalyst/ConditionsResulting ScaffoldReference
Nonstabilized cyclic azomethine ylideVarious alkenesThermalN-Protected 7-azabicyclo[2.2.1]heptane doi.org
N-sulfonyl-1,2,3-triazoleTethered alkeneRhodium catalystBridged bicyclo[m.n.2] ring systems nih.gov

Rearrangement-Based Synthetic Strategies

Rearrangement reactions offer elegant and often highly efficient pathways to complex molecular architectures by strategically reorganizing the carbon skeleton of a simpler precursor. Several rearrangement-based strategies have been pivotal in the synthesis of the 7-azabicyclo[2.2.1]heptane core.

The Favorskii rearrangement, a base-induced rearrangement of an α-halo ketone, has been effectively utilized for the ring contraction of the tropane (B1204802) skeleton to the 7-azabicyclo[2.2.1]heptane system. doi.orgddugu.ac.in This approach is a cornerstone in several syntheses of epibatidine (B1211577) and its analogues. ddugu.ac.inresearchgate.net

The typical sequence begins with the readily available tropinone, which is first N-protected (e.g., as a carbamate) and then α-brominated. doi.orgresearchgate.net Treatment of the resulting α-bromo ketone with a base, such as sodium ethoxide or benzyl (B1604629) alkoxide, initiates the Favorskii rearrangement. doi.orgresearchgate.net This process is believed to proceed through a cyclopropanone (B1606653) intermediate, which is then opened by the alkoxide nucleophile to yield the ring-contracted 7-azabicyclo[2.2.1]heptane-2-carboxylic acid ester. ddugu.ac.in The stereochemical outcome of the rearrangement can be influenced by the reaction conditions and the nature of the base employed. ddugu.ac.in

Table 2: Key Steps in Favorskii Rearrangement for 7-Azabicyclo[2.2.1]heptane Synthesis

Starting MaterialKey ReagentsIntermediateProductOverall Yield (approx.)Reference
N-Carbethoxytropinone1. CuBr₂, 2. EtONa, EtOHCyclopropanone2,7-Dicarbethoxy-7-azabicyclo[2.2.1]heptaneup to 37% researchgate.net
N-Phenylcarbamoyltropinone1. CuBr₂, 2. Benzyl alkoxideCyclopropanoneN-Cbz-7-azabicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester62% (3 steps) doi.org

Aza-Prins-Pinacol Rearrangements for Bridged Systems

A powerful tandem reaction, the aza-Prins-pinacol rearrangement, provides a direct entry to the 7-azabicyclo[2.2.1]heptane skeleton. researchgate.netnih.govacs.org This Lewis acid-mediated cascade reaction has been successfully applied to the total syntheses of (±)-epibatidine and (±)-epiboxidine. researchgate.netnih.gov

The reaction is initiated from a suitably substituted N-tosylpyrrolidine derivative bearing a 1-hydroxyallyl group. acs.orgnih.gov Treatment with a Lewis acid, such as tin(IV) chloride, promotes an aza-Prins cyclization to form a bicyclic intermediate. researchgate.net This intermediate then immediately undergoes a pinacol-type rearrangement, which involves the migration of a carbon-carbon bond to an adjacent carbocation, to construct the thermodynamically stable 7-azabicyclo[2.2.1]heptane framework. researchgate.netacs.org A key feature of this rearrangement is its high stereoselectivity, often yielding a single isomer with the substituent at the 2-position in the exo orientation. researchgate.net

While the primary focus is on the synthesis of the 7-azabicyclo[2.2.1]heptane core, it is also important to consider rearrangements that lead to related, yet distinct, azabicyclic scaffolds. For instance, derivatives of 2-azabicyclo[2.2.1]heptane can undergo ring expansion to the 2-azabicyclo[3.2.1]octane system. rsc.org This transformation can be achieved under Mitsunobu conditions or by treatment with a sulfonyl chloride and base. rsc.org The mechanism involves the formation of an intermediate aziridinium (B1262131) ion, which is then regioselectively opened by a nucleophile at the more substituted carbon, thus expanding the ring and relieving the strain inherent in the [2.2.1] system. rsc.org

Furthermore, aminyl radicals generated from 7-azabicyclo[2.2.1]hept-2-ylamine derivatives have been shown to undergo regioselective rearrangement to furnish 2,8-diazabicyclo[3.2.1]oct-2-ene systems. us.esacs.org This radical-mediated ring expansion provides access to a different class of bicyclic diamines. us.es

Nitrenium ions, the nitrogen analogues of carbenium ions, are highly reactive intermediates that can undergo a variety of transformations, including rearrangements. The generation of a nitrenium ion on a pre-existing azabicyclic framework can lead to skeletal reorganization.

Gassman and Fox demonstrated that the solvolysis of 4,7,7-trimethyl-2-chloro-2-azabicyclo[2.2.1]heptane in the presence of silver perchlorate (B79767) resulted in a mixture of products, with the major component arising from an alkyl-to-nitrogen rearrangement. macsos.com.au The reaction is proposed to proceed through either a concerted 1,2-alkyl shift with concomitant loss of the chloride or via a discrete nitrenium ion intermediate. macsos.com.au The silver ion assists in weakening the N-Cl bond, facilitating the migration. macsos.com.au More recent studies have explored the N-chlorination of aryl-substituted azabicycloheptanes, which subsequently rearrange to provide endo-arylated azabicyclo[2.2.1]heptanes, likely via a nitrenium ion intermediate. researchgate.net

Computational studies suggest that many simple alkyl nitrenium ions are not discrete minima on the potential energy surface and rearrange without a barrier. acs.org However, the constrained geometry of the bicyclic system can influence the stability and reaction pathways of the nitrenium ion intermediate.

Anionic fragmentation provides a method for cleaving carbon-carbon bonds within a ring system, often leading to the formation of new cyclic or acyclic structures. In the context of the azabicyclo[2.2.1]heptane system, this strategy has been employed to synthesize aminocyclohexene derivatives, such as conduramines. acs.org

The process starts with a di- or trihydroxylated 7-azabicyclo[2.2.1]heptane derivative. acs.org Treatment with a suitable base, such as an organometallic reagent or a strong amide base, initiates fragmentation of the bicyclic system. acs.org This reaction effectively breaks one of the carbon-carbon bonds of the original five-membered ring, leading to the formation of a substituted aminocyclohexene. acs.org While this method leads away from the 7-azabicyclo[2.2.1]heptane core, it highlights the utility of this scaffold as a precursor for other valuable nitrogen-containing molecules. A related anionic condensation, fragmentation, and elimination sequence has also been identified for bicyclo[2.2.1]heptenone systems when coupled with aldehydes. nih.gov

Intramolecular Cyclization and Ring-Closing Approaches

The construction of the 7-azabicyclo[2.2.1]heptane skeleton is often achieved through intramolecular cyclization, a strategy that forms the bicyclic system from a suitably functionalized monocyclic precursor. This approach allows for significant control over the stereochemistry of the final product.

A key strategy for the stereoselective synthesis of 7-azabicyclo[2.2.1]heptan-2-ol derivatives involves the intramolecular cyclization of aminocyclohexane epoxide precursors. The stereochemistry of the starting epoxide and the reaction conditions dictate the configuration of the resulting bicyclic alcohol.

The synthesis of exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol was accomplished through the intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide, which yielded the exo isomer as the sole product. acs.orgamazonaws.com The stereochemistry of this product was unequivocally confirmed by X-ray crystallography. acs.org This cyclization is typically performed under heating in a high-boiling polar aprotic solvent such as N-methylpyrrolidone, often with a mild base like potassium carbonate. amazonaws.com

Conversely, the endo isomer can be synthesized via a similar intramolecular epoxide opening. The key step in the synthesis of the endo-azabicyclic structure involves the intramolecular trans-diaxial opening of the epoxide ring in 4-(N-methylamino)-1,2-epoxycyclohexane. nih.gov This highlights how the stereochemical arrangement of the amine and epoxide on the cyclohexane ring predetermines the final exo or endo configuration of the hydroxyl group in the 7-azabicyclo[2.2.1]heptane product.

Table 1: Intramolecular Aminocyclization of Epoxide Intermediates
PrecursorReaction ConditionsProductKey OutcomeReference
syn-4-N-methylaminocyclohexane 1,2-epoxideK₂CO₃, N-methylpyrrolidone, 160 °C, 72 hexo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-olForms exo isomer exclusively. acs.orgamazonaws.com
4-(N-methylamino)-1,2-epoxycyclohexaneIntramolecular trans-diaxial epoxide openingendo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-olForms the endo-azabicyclic structure. nih.gov

Domino reactions, also known as cascade reactions, are highly efficient processes where a single event triggers a series of subsequent intramolecular transformations to rapidly build molecular complexity from simple starting materials. While a specific domino aminolysis of a diepoxide for the direct synthesis of this compound is not prominently detailed, the strategy is employed for creating related azapolycyclic scaffolds. For instance, domino metathesis reactions have been used to synthesize new azabicycloalkane systems. nih.gov These processes, such as a domino cross enyne metathesis/ring-closing metathesis (CEYM/RCM), can convert dipeptide precursors into functionalized azabicycloalkane scaffolds in a single sequence. nih.gov This approach demonstrates the power of domino strategies in efficiently constructing complex bicyclic amine structures.

A robust and widely used method for constructing the 7-azabicyclo[2.2.1]heptane core is the base-promoted intramolecular cyclization of dihalogenated cyclohexane derivatives bearing a nitrogen nucleophile. This approach relies on the formation of the nitrogen bridge through an intramolecular nucleophilic substitution.

Specifically, the sodium hydride-promoted heterocyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates has been established as a convenient and effective method for the synthesis of 7-azabicyclo[2.2.1]heptane derivatives. researchgate.netnih.gov For example, reacting tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride in DMF at room temperature yields 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane in good yield. nih.gov This bromo-derivative is a versatile intermediate that can be further elaborated, for instance, through base-promoted hydrogen bromide elimination to afford 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene, a key intermediate in the total synthesis of epibatidine. nih.govresearchgate.net The success of this cyclization is highly dependent on the relative stereochemistry of the two bromine atoms on the cyclohexane ring. nih.gov

Post-Cyclization Functionalization and Derivatization Strategies

Once the 7-azabicyclo[2.2.1]heptane core is established, further modifications are often necessary to produce the final target compound or to create analogues for structure-activity relationship studies. These modifications include salt formation and the introduction of substituents at various positions, including the challenging bridgehead carbon.

The nitrogen atom at the 7-position of the bicyclic system is basic and readily forms salts with acids. The hydrochloride salt is a common form for these compounds, often improving crystallinity, stability, and handling properties. The compound (1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride is a known derivative. enaminestore.com The formation of the hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid. amazonaws.com For purification or subsequent reactions, the free base can be regenerated from its hydrochloride salt by treatment with an aqueous base, such as sodium carbonate, followed by extraction. amazonaws.com

Introducing substituents at the bridgehead position (C1 or C4) of the 7-azabicyclo[2.2.1]heptane system is a significant synthetic challenge due to the steric hindrance and the pyramidal nature of the bridgehead carbon. However, such modifications are of great interest as they can significantly influence the pharmacological properties of the molecule. mdpi.com

One effective strategy involves the generation of a bridgehead radical from a precursor like 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. unirioja.esresearchgate.netunirioja.es This radical can then be trapped with various reagents to install different functional groups, including halogens. unirioja.es For example, N-benzoyl-1-chloro-7-azabicyclo[2.2.1]heptane can be synthesized from the corresponding 1-carboxylic acid via a Barton ester intermediate, which is then irradiated in tetrachloromethane. unirioja.es This methodology has proven the existence and synthetic utility of the bridgehead radical in these systems. unirioja.esunirioja.es Furthermore, more complex substituents, such as a pyridinyl group, have been successfully introduced at the bridgehead position through multi-step synthetic pathways, leading to potent and selective α7 nicotinic ligands. nih.gov

Table 2: Bridgehead Functionalization of 7-Azabicyclo[2.2.1]heptane
PrecursorMethodologyBridgehead Substituent IntroducedReference
N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acidBridgehead radical reaction (Barton ester decarboxylative halogenation)-Cl unirioja.es
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc)Bridgehead radical reactionsHalogens, various others unirioja.esresearchgate.netunirioja.es
6-Methoxynicotinic acid methyl ester derivativeMulti-step pathwayPyridinyl nih.gov

Selective Functionalization of the Azabicyclo[2.2.1]heptane Core (e.g., Oxidation, Reduction, Substitution)

The rigid bicyclic framework of this compound and its stereoisomers presents unique challenges and opportunities for selective functionalization. The inherent strain and defined stereochemistry of the core dictate the reactivity and accessibility of different positions. Methodologies for oxidation, reduction, and substitution are crucial for the synthesis of complex derivatives and analogues of biologically active compounds.

Oxidation Reactions

Oxidation of the 7-azabicyclo[2.2.1]heptane core can target either the nitrogen atom or the carbon skeleton, depending on the reagents and reaction conditions.

A notable oxidation reaction involves the conversion of the secondary amine to a nitroxyl (B88944) radical. For instance, 7-azabicyclo[2.2.1]heptan-7-ol can be oxidized to the corresponding nitroxyl radical, 7-azabicyclo[2.2.1]heptane N-oxyl (ABNO). jst.go.jp This species can then participate in the catalytic oxidation of alcohols. jst.go.jp While this example illustrates the reactivity of the nitrogen atom, direct oxidation of the alcohol moiety in this compound to the corresponding ketone, N-Boc-7-azabicyclo[2.2.1]heptan-2-one, is a key transformation. This ketone serves as a versatile intermediate for the synthesis of epibatidine and its analogues. acs.org

An oxidation-reduction strategy can also be employed for the epimerization at specific carbon centers within the azabicyclo[2.2.1]heptane system, highlighting the utility of controlled oxidation in stereochemical modifications. le.ac.uk

Table 1: Examples of Oxidation Reactions on the 7-Azabicyclo[2.2.1]heptane Core

SubstrateReagent(s)ProductReference
7-Azabicyclo[2.2.1]heptan-7-olOxidizing agent7-Azabicyclo[2.2.1]heptane N-oxyl (ABNO) jst.go.jp
(1S,2R,4R)-N-Boc-7-azabicyclo[2.2.1]heptan-2-olStandard oxidizing agents (e.g., Swern, Dess-Martin)(1S,4R)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one acs.org

Reduction Reactions

Reduction methodologies are frequently employed to selectively modify functional groups on the azabicyclo[2.2.1]heptane scaffold, such as ketones, esters, and olefins. The stereochemical outcome of these reductions is often directed by the rigid bicyclic structure.

The reduction of the ketone in N-protected 7-azabicyclo[2.2.1]heptan-2-ones is a critical step in the synthesis of specific stereoisomers of the corresponding alcohol. For example, the reduction of N-benzoyl-7-azabicyclo[2.2.1]heptan-2-one with L-selectride® at -78°C gives a mixture of alcohols, favoring the trans stereoisomer. unirioja.es The stereospecific reduction of a double bond from the exo face of a 7-azabicyclo[2.2.1]heptene derivative has also been reported, leading to a single protected glutamate (B1630785) analogue. researchgate.netnih.gov

Furthermore, the reduction of ester functionalities to alcohols provides another avenue for structural diversification. The reduction of exo- and endo-N-Boc-7-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylate with LiAlH4 yields the corresponding exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol. amazonaws.com

Table 2: Examples of Reduction Reactions on the 7-Azabicyclo[2.2.1]heptane Core

SubstrateReagent(s)ProductKey FeatureReference
N-Benzoyl-7-azabicyclo[2.2.1]heptan-2-oneL-selectride®N-Benzoyl-7-azabicyclo[2.2.1]heptan-2-ol (trans favored)Stereoselective ketone reduction unirioja.es
tert-Butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate derivativeNot specified(1S,2R,4R)-7-benzyloxycarbonyl-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylateStereospecific exo-face reduction of double bond researchgate.netnih.gov
exo/endo-N-Boc-7-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylateLiAlH4exo/endo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-olEster reduction amazonaws.com
Isolated olefin in a 7-azabicyclo[2.2.1]heptene derivativeH2, Pt, Pd, or Wilkinson complex7-azabicyclo[2.2.1]heptane derivativeSelective reduction of an isolated double bond google.com

Substitution Reactions

Substitution reactions on the 7-azabicyclo[2.2.1]heptane core allow for the introduction of a wide variety of functional groups. These reactions can proceed through various mechanisms, including nucleophilic substitution and radical reactions.

Bridgehead substitution of the 7-azabicyclo[2.2.1]heptane system has been achieved through radical reactions. For instance, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid can be converted to various 1-substituted derivatives, including halogenated compounds, via bridgehead radical intermediates. unirioja.es

Nucleophilic substitution at other positions of the ring system is also a valuable synthetic tool. In the 2-azabicyclo[2.2.1]heptane system, neighboring group participation by the nitrogen atom facilitates nucleophilic substitution at the 7-position, allowing for the introduction of carbon, nitrogen, oxygen, and halogen nucleophiles. le.ac.ukacs.org This approach has been instrumental in the synthesis of novel epibatidine analogues. acs.org

Table 3: Examples of Substitution Reactions on the Azabicyclo[2.2.1]heptane Core

SubstrateReaction TypeReagent(s)/ConditionsProductKey FeatureReference
7-Azabicyclo[2.2.1]heptane-1-carboxylic acidRadical HalogenationBarton ester formation followed by reaction with CCl4 or BrCCl31-Halo-7-azabicyclo[2.2.1]heptane derivativesBridgehead functionalization via radical substitution unirioja.es
anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptaneNucleophilic SubstitutionVarious C, N, O, and halogen nucleophiles7-Substituted-2-benzyl-2-azabicyclo[2.2.1]heptanesNeighboring group participation by the 2-nitrogen le.ac.ukacs.org

Mechanistic Investigations of Chemical Reactivity and Transformations of Azabicyclo 2.2.1 Heptane Scaffolds

Amide Reactivity and Conformational Dynamics within the 7-Azabicyclo[2.2.1]heptane Framework

The unique bridged structure of the 7-azabicyclo[2.2.1]heptane system imposes significant geometric constraints that influence the reactivity and conformational properties of the amide group.

Unexpected Resistance to Base-Catalyzed Hydrolysis in Nitrogen Pyramidal Amides

Contrary to expectations, non-planar amides constructed on the 7-azabicyclo[2.2.1]heptane scaffold exhibit a surprising resistance to base-catalyzed hydrolysis. mdpi.comnih.gov While non-planar amides are typically more susceptible to cleavage by water or other nucleophiles, derivatives of 7-azabicyclo[2.2.1]heptane are remarkably stable, even with heating. mdpi.com Kinetic studies comparing these bicyclic amides with related monocyclic compounds, such as N-benzoylpyrrolidine, highlight this reduced reactivity. mdpi.com

Theoretical calculations of Gibbs free energies align with these experimental findings, indicating a higher activation energy barrier for the hydrolysis of N-benzoyl-7-azabicyclo[2.2.1]heptane compared to its monocyclic counterpart. mdpi.com A significant factor contributing to this stability is the large negative value of the entropy of activation (ΔS‡). mdpi.comnih.gov This suggests that the transition state is highly ordered, involving the structuring of solvating water molecules, which disfavors the reaction kinetically. mdpi.comnih.gov Furthermore, the introduction of substituents at the bridgehead position of the 7-azabicyclo[2.2.1]heptane amides was found to further decrease the rate of base-catalyzed hydrolysis when compared to the unsubstituted bicyclic derivative. mdpi.com

Comparative Kinetic Data for Base-Catalyzed Hydrolysis at 25°C
CompoundStructure TypeRelative ReactivityGibbs Activation Energy (Calculated)
N-benzoyl-7-azabicyclo[2.2.1]heptaneBicyclic (Non-planar)LowHigher Barrier
N-benzoylpyrrolidineMonocyclic (More planar)HigherLower Barrier
N-benzoylazetidineMonocyclic (Non-planar)Very HighSmallest Barrier

Amide Bond Rotation Barriers in Solution

The amides derived from the bicyclic 7-azabicyclo[2.2.1]heptane framework are intrinsically nitrogen-pyramidal. acs.orgnih.gov This structural feature has a direct impact on the rotational barrier of the amide bond. Investigations have shown that the energy barriers for rotation around the amide bonds of various N-benzoyl-7-azabicyclo[2.2.1]heptanes in solution are significantly reduced compared to those of more planar monocyclic pyrrolidine (B122466) amides. acs.orgnih.gov

This lower rotational barrier, typically around 17 kcal/mol for these nitrogen-pyramidal amides compared to over 20 kcal/mol for conventional planar amides, facilitates more rapid cis-trans isomerization. nih.gov The inversion of the pyramidal nitrogen atom is a very low-energy process, with a calculated activation energy of less than 3 kcal/mol, contributing to the facile rotation. nih.gov A strong correlation has been observed between the magnitude of the rotational barrier for N-benzoyl-7-azabicyclo[2.2.1]heptanes with para-substituents on the benzoyl group and Hammett's σp+ constants, which supports the similarity of their solution structures. acs.orgnih.gov

Amide Bond Rotation Barriers
Amide TypeNitrogen GeometryTypical Rotational Barrier (kcal/mol)
7-Azabicyclo[2.2.1]heptane AmidesPyramidal~17
Conventional Planar AmidesPlanar>20

Factors Influencing Amide Group Planarity and Distortion

The planarity of the amide group in the 7-azabicyclo[2.2.1]heptane framework is influenced by several key structural factors. The primary cause of non-planarity is the pyramidalization of the nitrogen atom, which is a consequence of the rigid bicyclic structure. acs.orgnih.gov This distortion arises from two main sources: the angle strain at the nitrogen atom due to the constrained C-N-C bond angle within the bicyclic system, and the twisting of the amide bond resulting from allylic strain. acs.orgnih.gov

Single-crystal X-ray diffraction studies of N-benzoyl-7-azabicyclo[2.2.1]heptane and related derivatives have confirmed the nitrogen-pyramidal structure in the solid state. acs.orgnih.gov Theoretical calculations using density functional theory (DFT) have also reproduced these nitrogen-pyramidal structures as energy minima. acs.orgnih.gov The degree of electron delocalization from the nitrogen nonbonding orbital (nN) to the carbonyl π* orbital, a key factor in maintaining amide planarity, is reduced in these systems. acs.orgnih.gov This reduction in delocalization correlates well with the observed lower rotational barriers. acs.org

Ring-Opening and Ring-Expansion Reactions

The strained bicyclic framework of azabicyclo[2.2.1]heptanes makes them suitable substrates for various rearrangement reactions, including ring-expansions and ring-opening metathesis, leading to the formation of diverse and valuable molecular structures.

Ring-Expansion of 2-Azabicyclo[2.2.1]heptane Derivatives to Larger Azabicyclic Systems

Derivatives of 2-azabicyclo[2.2.1]heptane can undergo stereoselective ring-expansion to yield larger azabicyclic systems, such as 2-azabicyclo[3.2.1]octane. researchgate.net This transformation can be initiated from precursor molecules like 2-azanorbornan-3-yl methanols. researchgate.net The reaction, proceeding under conditions such as those of the Mitsunobu reaction with an azide (B81097) nucleophile, involves the formation of an intermediate aziridinium (B1262131) ion. researchgate.net

The subsequent nucleophilic attack occurs specifically at the more substituted carbon atom, leading to a high-yielding and stereoselective expansion of the ring system. researchgate.net This method provides a reliable route to chiral bridged azepanes. researchgate.net Another approach involves the bromination of 2-alkyl-2-azabicyclo[2.2.1]hept-5-ene, which forms a tricyclic aziridinium bromide. The opening of this intermediate with nucleophiles results in substituted 2-azabicyclo[2.2.1]heptanes, demonstrating the versatility of aziridinium intermediates in the transformation of these scaffolds. arkat-usa.org

Ring-Opening Metathesis of Azabicyclo[2.2.1]heptene Carboxylates for Proline Analogue Synthesis

Ring-opening metathesis (ROM) and ring-opening/cross-metathesis (ROM-CM) of azabicyclo[2.2.1]heptene derivatives serve as powerful strategies for the synthesis of proline analogues and other substituted pyrrolidines. lookchem.comclockss.org For instance, the ring-opening metathesis of methyl N-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylates has been employed to create a new class of enantiopure proline analogues. lookchem.com

Similarly, the ROM-CM sequence applied to 2-azanorbornene derivatives using Grubbs' catalysts provides a concise method for preparing enantiomerically pure 3,5-disubstituted pyrrolidines and prolines. clockss.org This synthetic approach is valuable because it transfers the inherent chiral information from the rigid bicyclic starting material to the stereochemistry of the resulting cyclic product, allowing for the rapid generation of complex and stereochemically defined molecules. clockss.org

Electrophilic, Nucleophilic, and Radical Transformations of the Azabicyclic Core

The unique strained structure of the 7-azabicyclo[2.2.1]heptane core dictates its reactivity. The bridgehead positions are sterically hindered, and the boat-like conformation of the six-membered ring influences the stereochemical outcome of reactions. The nitrogen atom at position 7 can be readily acylated or alkylated, but its lone pair is less available for neighboring group participation compared to isomers like 2-azabicyclo[2.2.1]heptane.

Nucleophilic substitution is a fundamental transformation for modifying the azabicyclic core. A key strategy for the synthesis of the 7-azabicyclo[2.2.1]heptan-2-ol framework involves an intramolecular nucleophilic substitution reaction. This cyclization is typically achieved by treating a suitably substituted aminocyclohexane precursor, such as syn-4-N-methylaminocyclohexane 1,2-epoxide, with a base. acs.org The amino group acts as the nucleophile, attacking one of the epoxide carbons to forge the C-N bond that closes the bicyclic ring system. This transannular cyclization has been shown to proceed with high stereoselectivity, yielding exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol as the sole product. acs.org The stereochemistry of the final product is dictated by the stereochemistry of the starting cyclohexene (B86901) precursor and the geometry of the intramolecular attack.

While direct intermolecular nucleophilic substitution on the hydroxyl group of the parent compound (1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol is challenging without prior activation, modifications of the core can facilitate such reactions. For instance, conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, would render the C2 position susceptible to attack by various nucleophiles, allowing for the introduction of a wide range of functional groups.

The generation and reaction of bridgehead radicals in 7-azabicyclo[2.2.1]heptane systems provide a powerful method for C1 functionalization. Research has demonstrated the existence and synthetic utility of a bridgehead radical generated from N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid. unirioja.esisc.ac The carboxylic acid is first converted into an O-acyl thiohydroxamate, commonly known as a Barton ester. Photolysis or thermolysis of this ester induces homolytic cleavage and subsequent decarboxylation to form the desired bridgehead radical at the C1 position. unirioja.es

This highly reactive intermediate can be trapped by various radical acceptors. For example, in the presence of halogenating agents like CCl₄ or CHI₃, the radical is efficiently converted into the corresponding 1-halo-7-azabicyclo[2.2.1]heptane derivative. unirioja.es This radical halogenation provides access to bridgehead-halogenated scaffolds that are difficult to obtain through other means. The versatility of this method has been showcased by trapping the radical with other agents, demonstrating its potential for creating diverse C1-substituted analogues. unirioja.es

Table 1: Functionalization of N-Benzoyl-7-azabicyclo[2.2.1]heptane via a Bridgehead Radical Intermediate unirioja.es
Starting MaterialRadical PrecursorReaction ConditionsProductYield (%)
N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acidO-Acyl thiohydroxamate (Barton Ester)CHI₃, hv, 1hN-Benzoyl-1-iodo-7-azabicyclo[2.2.1]heptane55
N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acidO-Acyl thiohydroxamate (Barton Ester)CBrCl₃, reflux, 1hN-Benzoyl-1-bromo-7-azabicyclo[2.2.1]heptane60
N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acidO-Acyl thiohydroxamate (Barton Ester)CCl₄, reflux, 1hN-Benzoyl-1-chloro-7-azabicyclo[2.2.1]heptane52
N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acidO-Acyl thiohydroxamate (Barton Ester)Toluene, hv, 1hN-Benzoyl-7-azabicyclo[2.2.1]heptane (Decarboxylation)65

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. This reaction has been successfully applied to derivatives of the 7-azabicyclo[2.2.1]heptane scaffold, providing a route to analogues bearing aryl or heteroaryl substituents. nih.gov These reactions typically involve the palladium-catalyzed cross-coupling of a halogenated derivative with an organoboron compound, such as a boronic acid or boronic ester.

For instance, 2-exo-(2′-fluoro-3′-bromo-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane has been used as a substrate for Suzuki-Miyaura coupling. nih.gov The bromo-substituted pyridine (B92270) ring attached to the azabicyclic core readily participates in the catalytic cycle. Using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base, this compound can be coupled with various boronic esters to furnish biaryl structures with high efficiency. nih.gov This methodology is crucial for the synthesis of complex epibatidine (B1211577) analogues and other potential nicotinic acetylcholine (B1216132) receptor ligands.

Table 2: Suzuki-Miyaura Coupling of a Halogenated 7-Azabicyclo[2.2.1]heptane Derivative nih.gov
Halogenated SubstrateBoronic Ester PartnerCatalyst SystemProductYield (%)
2-exo-(2′-fluoro-3′-bromo-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane2-Aminopyridine-5-pinacol boronic esterPd(PPh₃)₄, K₂CO₃2-exo-[2'-fluoro-3'-(2-aminopyridin-5-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane67

Palladium-catalyzed 1,2-aminoacyloxylation of alkenes is a powerful method for constructing nitrogen-containing bicyclic systems. This reaction has been notably applied to cyclopentenes for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org The reaction proceeds through a cascade that involves aminopalladation followed by acyloxylation, efficiently building the bridged azabicyclic structure.

However, for the synthesis of the isomeric 7-azabicyclo[2.2.1]heptane scaffold, direct aminoacyloxylation approaches are not commonly reported. Instead, other palladium-catalyzed methods have been developed to functionalize the pre-formed bicyclic core. A significant recent development is the palladium-catalyzed transannular C–H arylation of alicyclic amines. nih.gov This methodology allows for the direct functionalization of unactivated C–H bonds within the 7-azanorbornane core. Using a specialized palladium catalyst system with pyridine- or quinoline-carboxylate ligands, C-H bonds at positions remote from the nitrogen atom can be selectively converted to C-Aryl bonds. This late-stage functionalization strategy avoids the need for de novo synthesis of each analogue and provides a rapid route to a diverse library of substituted 7-azabicyclo[2.2.1]heptane derivatives. nih.gov This approach represents a modern alternative for elaborating the core structure, complementing more traditional cyclization strategies.

Conformational Analysis and Advanced Theoretical Investigations of Azabicyclo 2.2.1 Heptane Derivatives

Quantum Mechanical and Computational Chemistry Methodologies

To understand the conformational preferences and structural details of 7-azabicyclo[2.2.1]heptane derivatives, a variety of computational chemistry methodologies have been employed. These theoretical approaches provide insights that are often inaccessible through experimental means alone, allowing for a detailed examination of transition states, energy minima, and the electronic factors that dictate molecular shape.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of 7-azabicyclo[2.2.1]heptane systems. Calculations, often using the B3LYP functional, have been successfully applied to elucidate equilibrium geometries, predict reaction mechanisms, and understand the origins of conformational preferences.

For instance, a comparative DFT study on (1S,2R,4R)–7–azabicyclo[2.2.1]heptane–2–carboxylic acid, a closely related analogue, revealed that constraining the pyrrolidine (B122466) ring within the bicyclic framework leads to significant pyramidalization at the nitrogen atom. core.ac.uk DFT calculations have been instrumental in rationalizing the stereochemical outcomes of reactions involving this scaffold and in analyzing the stability of various conformations. researchgate.net These studies consistently reproduce nitrogen-pyramidal structures as energy minima for amides derived from the 7-azabicyclo[2.2.1]heptane core, aligning with experimental observations. nih.gov The reliability of DFT in predicting these structural features makes it a cornerstone for the in silico design and analysis of new derivatives.

Table 1: Application of DFT in the Study of 7-Azabicyclo[2.2.1]heptane Derivatives

Area of Investigation Key Findings from DFT Calculations
Structural Geometry Confirms significant nitrogen pyramidalization in the ground state.
Reaction Mechanisms Elucidates transition state geometries and activation energies.
Conformational Stability Predicts the relative energies of different conformers and rotational barriers.

| Electronic Properties | Analyzes orbital interactions responsible for observed structural features. |

Ab Initio Computational Studies

Ab initio computational methods, which are based on first principles of quantum mechanics without empirical parameterization, have provided fundamental insights into the energetics of 7-azabicyclo[2.2.1]heptane derivatives. These methods have been particularly valuable in studying processes such as nitrogen inversion, which is a key dynamic feature of this system.

Molecular Mechanics Simulations (MM3, MM4) for Conformational Analysis

Molecular mechanics (MM) simulations offer a computationally efficient means to explore the conformational landscape of flexible molecules. Force fields like MM3 and MM4, which are parameterized to reproduce experimental structures and energies, are well-suited for analyzing the conformational dynamics of cyclic and bicyclic amines. acs.org

In the context of azabicyclic systems, molecular mechanics calculations have been shown to account reasonably well for experimentally observed nitrogen inversion barriers. acs.org Specifically, the MM3 force field has been used to study the conformational dynamics of related N-fused bicyclic systems, providing reliable estimates of the relative energies of different conformers. researchgate.net While less detailed in their electronic description than quantum mechanical methods, MM3 and MM4 are invaluable for initial conformational screening and for studying larger systems, such as oligomers or molecules in complex environments.

Analysis of Nitrogen Pyramidalization and Amide Bond Distortion

A defining structural characteristic of many N-substituted 7-azabicyclo[2.2.1]heptane derivatives is the significant deviation of the nitrogen atom from a planar geometry. This "pyramidalization" is a direct consequence of the rigid bicyclic framework, which enforces a C-N-C bond angle that is considerably smaller than the ideal 120° for a planar, sp²-hybridized nitrogen. This geometric constraint has profound effects on the chemical and physical properties of these molecules.

Correlation of Theoretical Calculations with Experimental Data (e.g., X-ray Crystallography)

A strong synergy exists between computational predictions and experimental verification, particularly through X-ray crystallography. Numerous studies have demonstrated that the nitrogen-pyramidal geometry predicted by DFT calculations for 7-azabicyclo[2.2.1]heptane amides is confirmed in the solid state by single-crystal X-ray diffraction. nih.govrsc.org This correlation provides a high degree of confidence in the theoretical models used to describe these systems.

Table 2: Comparison of Theoretical and Experimental Approaches

Method Type Information Provided Correlation
DFT/Ab Initio Theoretical Optimized geometry, bond angles, pyramidalization energy, rotational barriers. Predictions of nitrogen pyramidalization are consistently validated by solid-state data.

| X-ray Crystallography | Experimental | Solid-state molecular structure, precise bond lengths and angles, intermolecular packing. | Provides benchmark geometric parameters for computational studies. |

Elucidation of Intramolecular Interactions Governing Conformation

The conformation of (1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol and its derivatives is governed by a delicate balance of intramolecular interactions. Computational studies have been key to dissecting these forces. The primary driver for nitrogen pyramidalization is the inherent angle strain in the bicyclic system. nih.gov

Beyond simple angle strain, other intramolecular interactions play a significant role. In amide derivatives, allylic strain can contribute to the twisting of the amide bond, further enhancing its non-planarity. nih.gov In the specific case of alcohol-containing derivatives like the title compound, intramolecular hydrogen bonding can be a critical conformational determinant. Studies on analogous fluorinated bicyclo[2.2.1]heptan-7-ols show that intramolecular F···H-O hydrogen bonds contribute to structural stabilization. beilstein-journals.org Similarly, in derivatives of 7-azabicyclo[2.2.1]heptane, intramolecular hydrogen bonding between a substituent and the carbonyl oxygen of an amide has been shown to influence the preferred direction of nitrogen pyramidalization. rsc.org These findings suggest that in this compound, a potential hydrogen bond between the hydroxyl group and the nitrogen lone pair could be a key factor in stabilizing specific conformations.

Substituent Effects on Pyramidalization and Conformational Stability

Quantum mechanical calculations have been employed to investigate the high degree of pyramidalization of the bicyclic amide nitrogen in complex derivatives. acs.orgcsic.es A "bottom-up" strategy, studying model molecules of increasing complexity, has elucidated the specific intramolecular interactions responsible for amide distortion. acs.org This theoretical analysis helps predict the effect of various substituents on the pyramidalization of the amide nitrogen. acs.org

The stability of these non-planar amides allows them to be subjected to further chemical transformations, unlike many other non-planar amides that are sensitive to water and other nucleophiles. d-nb.infonih.govmdpi.com The energy barrier for the rotation about the amide C–N bond is a key factor in their conformational isomerism. rsc.org For tertiary amides of 7-azabicyclo[2.2.1]heptane, the rotational barriers for cis-trans isomerization are reduced (~17 kcal/mol) compared to conventional planar amides (>20 kcal/mol), indicating more facile rotation. d-nb.infonih.gov In contrast, the inversion of the pyramidal nitrogen atom is a very low-energy process, with a calculated activation energy of less than 3 kcal/mol. d-nb.infonih.gov

Substituents at the bridgehead positions (C1 and C4) have a profound impact on the conformational equilibrium. For instance, in derivatives of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, a substituent at the C4-position can completely bias the amide cis-trans equilibrium to the trans conformation, irrespective of the solvent. d-nb.infonih.gov Conversely, introducing substituents at the C1 bridgehead position can favor the cis-isomer. mdpi.com This control is crucial for designing molecules with specific, predictable three-dimensional structures. mdpi.com

Studies on oligomers have shown that intramolecular hydrogen bonding can also influence the preferred direction of nitrogen pyramidalization. rsc.org Vibrational circular dichroism (VCD) spectroscopy has been used to detect how inter-residual hydrogen bonding can switch the direction of pyramidalization in non-planar amides of 7-azabicyclo[2.2.1]heptane derivatives. rsc.org

Table 1: Effect of Bridgehead Substitution on Amide Conformation in 7-Azabicyclo[2.2.1]heptane-2-carboxamide Derivatives
Substituent PositionSubstituent TypeFavored Amide IsomerKey Finding
C1-BridgeheadMethoxymethylCisCompletely biases the equilibrium to the cis-amide structure, leading to robust helical structures. nih.govacs.org
C4-BridgeheadNot specified in detailTransCompletely biases the cis-trans equilibrium to the trans-amide form. d-nb.infonih.gov
Unsubstituted Bridgehead-Mixture/Solvent DependentForms helical structures involving the cis-amide linkage, but equilibrium is less controlled. acs.org

Conformational Restriction and Helical Structures in Azabicyclo[2.2.1]heptane Amides

The conformationally constrained nature of the 7-azabicyclo[2.2.1]heptane scaffold makes it an excellent building block for creating ordered secondary structures, particularly helices. mdpi.comnih.gov When incorporated into oligomers, these bicyclic β-amino acid mimics can form stable helical structures, even in the absence of the intramolecular hydrogen bonds that typically stabilize helices in natural peptides. mdpi.comacs.org

A critical factor in the formation of these stable structures is the precise control over the cis-trans isomerization of the tertiary amide bonds linking the monomeric units. nih.govacs.org The strategic placement of substituents on the bicyclic framework allows for nearly complete control of this equilibrium. Research has demonstrated that introducing a methoxymethyl substituent at the bridgehead C1 position of 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid completely biases the amide bond to the cis conformation. nih.govacs.org

This unwavering preference for the cis-amide linkage drives the formation of predictable and exceptionally stable helical structures. nih.gov Crystallographic, NMR, and circular dichroism (CD) spectroscopic studies have confirmed that oligomers, from dimers up to octamers, adopt these helical conformations. nih.govacs.org Remarkably, these structures are robust and maintain their integrity across a wide range of solvents, from nonpolar cyclohexane (B81311) to protic solvents like water and alcohol, environments where helices stabilized by hydrogen bonds often unfold. nih.govacs.org

Conversely, placing a substituent at the C4 bridgehead position can enforce an all-trans amide conformation, leading to different but equally stable helical structures. mdpi.com This ability to dictate the amide bond geometry through positional switching of a substituent provides a powerful tool for molecular design. mdpi.com These oligomers serve as robust minimalist elements for creating novel helix-mimicking compounds with potential biochemical applications. acs.org Energy calculations on oligomers of unsubstituted 7-azabicyclo[2.2.1]heptane-2-carboxylic acid also suggest that they can adopt helical structures, with greater energy barriers to cis-trans isomerization for the central amide bonds compared to the terminal ones, indicating a chain-length-dependent stabilization. kubikat.org

Table 2: Properties of Helical Structures from Substituted 7-Azabicyclo[2.2.1]heptane Amide Oligomers
Oligomer TypeControlling FeatureResulting Amide ConformationStructural OutcomeSolvent Stability
Homooligomers of C1-substituted monomersBridgehead methoxymethyl groupAll-CisRobust, non-hydrogen-bonded helixStable in water, alcohol, halogenated solvents, and cyclohexane. nih.govacs.org
Homooligomers of C4-substituted monomersBridgehead substituentAll-TransHeat-stable helixStable in both hydrophilic and hydrophobic solvents. mdpi.com
Homooligomers of unsubstituted monomersInherent bicyclic strainPredominantly CisSelf-organized, monomeric ordered structuresShowed thermostability and characteristic CD absorptions. acs.orgkubikat.org

Strategic Applications of Azabicyclo 2.2.1 Heptane Scaffolds in Advanced Organic Synthesis and Molecular Design

Application as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The inherent chirality and rigid structure of 7-azabicyclo[2.2.1]heptane derivatives make them exemplary candidates for use as chiral auxiliaries and ligands in asymmetric catalysis. The fixed spatial arrangement of substituents on this scaffold allows for effective stereochemical control in a variety of chemical transformations.

Derivatives of the bicyclo[2.2.1]heptane framework have been successfully employed as chiral ligands in the enantioselective addition of organometallic reagents to carbonyl compounds, a key method for forming carbon-carbon bonds. For instance, camphor-derived amino alcohols have proven effective in catalyzing the addition of diethylzinc (B1219324) to aldehydes. While specific studies on (1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol in this context are not extensively documented, the principle has been demonstrated with structurally related compounds. The chiral environment created by the ligand-metal complex dictates the facial selectivity of the approaching nucleophile, leading to the preferential formation of one enantiomer of the secondary alcohol product.

A notable example involves a camphor-derived β-amino alcohol, (1S, 2R)-7,7-dimethyl-1-morpholin-4-yl-bicyclo[2.2.1]heptan-2-ol, which has been shown to catalyze the asymmetric addition of diethylzinc to a range of aromatic and aliphatic aldehydes. This reaction proceeds with high yields and enantioselectivities, highlighting the efficacy of the bicyclo[2.2.1]heptane scaffold in inducing asymmetry.

Aldehyde Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (ee, %)
Benzaldehyde 2 95 92
4-Chlorobenzaldehyde 2 96 93
4-Methoxybenzaldehyde 2 94 91
Hexanal 2 88 94

The application of azabicyclo[2.2.1]heptane-based ligands extends to other important asymmetric transformations, including transfer hydrogenations. Chiral ligands derived from this scaffold can coordinate with transition metals, such as iridium, to create highly effective catalysts for the reduction of ketones to chiral secondary alcohols. For example, new 2-aza-norbornane-oxazoline compounds have been synthesized and utilized as ligands in the transfer hydrogenation of acetophenone, affording 1-(S)-phenylethanol in good yields and enantioselectivity.

Furthermore, the rigid framework of these compounds is advantageous in various stereoselective carbon-carbon bond-forming reactions beyond organozinc additions. The well-defined steric environment around the catalytic center can be exploited to control the stereochemical outcome of reactions such as aldol (B89426) and Michael additions. For instance, a derivative of the 7-azabicyclo[2.2.1]heptane skeleton, 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, has been prepared in enantiopure form and demonstrated to be a more selective catalyst than its monocyclic counterpart, β-proline, in direct aldol reactions.

Molecular Scaffolds for Inducing Specific Interactions and Orientations

The conformationally restricted nature of the 7-azabicyclo[2.2.1]heptane scaffold makes it an excellent template for designing molecules that can induce specific non-covalent interactions and control the orientation of appended molecular fragments. This is particularly valuable in the field of peptidomimetics and protein engineering.

While direct studies on this compound are limited, research on related 7-azabicyclo[2.2.1]heptane derivatives has shown their ability to influence the secondary structure of peptides. When incorporated into a peptide sequence, the rigid bicyclic structure can act as a turn-inducer or stabilizer, forcing the peptide backbone to adopt a specific conformation. This can lead to the formation of well-defined hydrogen bonding patterns that are crucial for biological activity. The strategic placement of hydrogen bond donors and acceptors on the scaffold can further direct these interactions.

A significant application of the 7-azabicyclo[2.2.1]heptane scaffold is in the design of β-sheet mimetics. Spectroscopic and simulation studies have indicated that the presence of a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) can favor a β-strand-like extended conformation of the adjacent α-amino acid on the N-terminal side. researchgate.net The proximity between the bridgehead proton of the Abh unit and the α-proton of the neighboring amino acid provides a driving force that favors this extended conformation, a key feature of β-strands. researchgate.net This property allows the scaffold to act as a β-strand inducer, providing a basis for the de novo design of β-sheet-mimicking structures, which are important in understanding and modulating protein-protein interactions. researchgate.net

Development of Conformationally Constrained Proline Analogues and Peptidomimetics

The structural rigidity of the 7-azabicyclo[2.2.1]heptane system makes it an ideal starting point for the development of conformationally constrained analogues of the amino acid proline. researchgate.netunirioja.es Proline's unique cyclic structure plays a critical role in determining the secondary structure of proteins, and its analogues are of great interest in drug design and peptide science.

Derivatives of 7-azabicyclo[2.2.1]heptane, such as 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, have been synthesized and incorporated into bioactive molecules as rigid proline analogues. unirioja.es These analogues restrict the conformational freedom of the peptide backbone to a greater extent than proline itself, which can lead to enhanced biological activity, selectivity, and metabolic stability. The synthesis of enantiomerically pure (1S,2R,4R)-7-azabicyclo[2.2.1]heptane derivatives has been a key focus, as the stereochemistry of the scaffold is crucial for its function as a proline mimic. researchgate.net These constrained proline analogues have been utilized in the design of peptidomimetics targeting a variety of biological systems, including inhibitors for enzymes like thrombin. researchgate.net

Synthesis of Novel Azabicyclic Amino Acids and Proline Mimics

The 7-azabicyclo[2.2.1]heptane framework serves as a conformationally restricted core for the synthesis of novel amino acids, particularly as rigid analogues of proline. unirioja.esucl.ac.uk Proline's unique cyclic structure imparts significant conformational constraints on peptide backbones, often inducing β-turns. By replacing proline with more rigid azabicyclic structures, chemists can exert finer control over peptide conformation to probe structure-activity relationships or enhance biological activity. unirioja.es

One notable example is 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), an achiral and highly constrained proline analogue. unirioja.esresearchgate.net Its synthesis has been achieved through various routes, including strategies involving a Diels-Alder reaction as a key step. unirioja.es The versatility of the 7-azabicyclo[2.2.1]heptane system allows for the synthesis of a wide range of derivatives, including those with substitutions at the bridgehead position via radical reactions. unirioja.es Enantiomerically pure templates, such as this compound, are instrumental in the asymmetric synthesis of more complex chiral molecules, including aminocyclitols. nih.gov The defined stereochemistry of such templates allows for precise control over the spatial arrangement of functional groups in the target molecules.

The synthetic utility of these scaffolds is further highlighted by their application in creating analogues of other amino acids, such as glutamic acid and aspartic acid, demonstrating the broad potential of this bicyclic system in medicinal chemistry and molecular design. researchgate.netresearchgate.net

Design of Rigidified β-Amino Acid Scaffolds

Beyond α-amino acids, the 7-azabicyclo[2.2.1]heptane skeleton is a valuable platform for designing constrained β-amino acid analogues. β-Amino acids are key components of β-peptides, which can form stable secondary structures resistant to enzymatic degradation. Introducing conformational rigidity into these building blocks is crucial for controlling the folding of β-peptides.

7-Azabicyclo[2.2.1]heptane-2-carboxylic acid has been prepared in enantiopure form and investigated as a constrained β-proline analogue. core.ac.uk When utilized as an organocatalyst in the direct aldol reaction, this bicyclic system demonstrated higher selectivity compared to its more flexible monocyclic counterpart, β-proline. core.ac.uk Computational studies revealed that the enhanced selectivity stems from the rigid bicyclic structure, which influences the geometry of the carboxylic acid group in the reaction's transition state. core.ac.uk This structural constraint minimizes unfavorable steric interactions and dictates the facial selectivity of the reaction, highlighting the critical role of the rigid scaffold in directing chemical transformations.

Utilization as Auxochrome Moieties in Advanced Fluorescent Dyes

The 7-azabicyclo[2.2.1]heptane moiety has emerged as a uniquely effective auxochrome for enhancing the performance of fluorescent dyes, particularly those in the rhodamine family. nih.govepa.gov An auxochrome is a functional group that, when attached to a chromophore, alters its light-absorbing and emitting properties. By replacing the traditional N,N-dialkylamino groups in dyes like rhodamine with the sterically constrained 7-azabicyclo[2.2.1]heptane structure, significant improvements in brightness and photostability can be achieved. nih.govvanderbilt.edu

This structural modification has been successfully applied to a range of fluorophore classes, including coumarins, rhodamines, and silicon-rhodamines, demonstrating its broad utility in dye chemistry. vanderbilt.educns.ac.cn The resulting dyes exhibit superior photophysical properties that are highly desirable for demanding applications such as single-molecule microscopy and super-resolution imaging. nih.gov

Inhibition of Twisted Intramolecular Charge Transfer (TICT) States

A primary mechanism by which the 7-azabicyclo[2.2.1]heptane group enhances fluorescence is through the inhibition of Twisted Intramolecular Charge Transfer (TICT) states. nih.govresearchgate.net In many traditional fluorophores, upon photoexcitation, the N,N-dialkylamino groups can rotate around the C-N bond. This rotation leads to the formation of a non-emissive, dark TICT state, which provides a major pathway for non-radiative decay, thus quenching fluorescence and reducing the dye's brightness. vanderbilt.edunih.gov

The rigid, bicyclic structure of the 7-azabicyclo[2.2.1]heptane moiety physically prevents this C-N bond rotation. nih.govccspublishing.org.cn By locking the nitrogen atom in a planar configuration with the aromatic system, the formation of the TICT state is effectively suppressed. cns.ac.cnresearchgate.net This forces the excited molecule to relax primarily through the emission of a photon, leading to a significant increase in fluorescence brightness. nih.gov This strategy of TICT inhibition has proven to be a powerful and general approach for improving the quantum efficiency of a wide variety of fluorophores. nih.govvanderbilt.edu

Enhancement of Photostability and Fluorescence Quantum Yield

A direct consequence of inhibiting TICT state formation is a dramatic enhancement in both the fluorescence quantum yield (Φ) and the photostability of the dye. vanderbilt.edu The quantum yield, a measure of the efficiency of photon emission, is increased because the primary non-radiative decay pathway has been blocked. nih.gov

For instance, a sulforhodamine dye incorporating 7-azabicyclo[2.2.1]heptyl moieties (221SR) exhibits a significantly higher quantum yield compared to the conventional tetramethylsulforhodamine (TMSR). epa.gov Furthermore, the TICT state is often a chemically reactive species that can lead to irreversible photobleaching or degradation of the dye. nih.govresearchgate.net By preventing its formation, the 7-azabicyclo[2.2.1]heptane auxochrome renders the fluorophore more robust and resistant to photodegradation, a critical attribute for long-term imaging experiments. epa.gov

The table below summarizes the comparative photophysical properties of a rhodamine dye functionalized with 7-azabicyclo[2.2.1]heptane versus a traditional analogue.

Property221SR (with Azabicyclo[2.2.1]heptane)TMSR (Tetramethylsulforhodamine)Reference
Fluorescence Quantum Yield (Φ) at 20 °C0.950.65 epa.gov
Fluorescence Quantum Yield (Φ) at 60 °C0.950.38 epa.gov
Fluorescence Lifetime (τ) at 20 °C (ns)3.82.8 epa.gov
Fluorescence Lifetime (τ) at 60 °C (ns)3.91.7 epa.gov
PhotostabilityMany times more stableLess stable epa.gov

This new paradigm in dye design, using apex-substituted bicyclic amines as donor moieties, simultaneously induces remarkable beneficial effects on both emission efficiency and photostability in donor-acceptor fluorophores. epa.gov

Q & A

Q. What are the common synthetic routes for (1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol?

The compound is synthesized via intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide, yielding the exo isomer as the sole product under specific conditions . Alternative routes include Diels–Alder reactions using unsaturated oxazolones and Danishefsky’s diene, though stereochemical control requires optimization to avoid byproducts . Chiral auxiliary strategies, such as N-BOC protection, are also employed to direct stereochemistry during nucleophilic additions to intermediates like 7-azabicyclo[2.2.1]heptan-2-one .

Q. How is the stereochemistry of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as demonstrated in the structural determination of exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol . Additionally, absolute configuration can be inferred via synthetic correlation with known chiral precursors, such as in the total synthesis of epibatidine derivatives .

Q. What chromatographic methods are effective for resolving racemic mixtures of 7-azabicycloheptan-2-ol derivatives?

Chiral high-performance liquid chromatography (HPLC) using polysaccharide-based columns (e.g., Chiralpak® AD-H) effectively separates enantiomers of constrained proline derivatives. Mobile phases like hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid optimize resolution, achieving baseline separation for analytical and preparative scales .

Advanced Research Questions

Q. How can base-induced epimerization access endo-substituted 7-azabicycloheptan-2-ol derivatives?

Treatment of exo-formyl derivatives (e.g., methyl (1S,2R,4R)-N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate) with triethylamine in methanol induces epimerization to the endo isomer. This method circumvents challenges in direct Diels–Alder synthesis of endo products, which often suffer from poor regioselectivity .

Q. What computational strategies elucidate the pyramidal geometry of the bicyclic amide nitrogen in 7-azabicycloheptane derivatives?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) combined with a bottom-up hierarchical approach model intramolecular interactions. By analyzing substituent effects on nitrogen pyramidalization, computational studies predict distortions caused by steric hindrance or hydrogen bonding, validated against X-ray data .

Q. How is enantiopure 7-azabicycloheptan-2-ol utilized as a chiral template in aminocyclitol synthesis?

The compound serves as a rigid scaffold for synthesizing cis- and trans-2-aminocyclohexanols via regioselective ring-opening of epoxides. For example, dihydroconduramine E-1 and ent-conduramine F-1 are synthesized by functionalizing the bicyclic core with amino and hydroxyl groups, leveraging its conformational rigidity to control stereochemistry .

Q. What challenges arise in the synthesis of constrained proline derivatives using 7-azabicycloheptane scaffolds?

Key challenges include:

  • Stereochemical Control : Epimerization during functionalization requires careful optimization of reaction conditions (e.g., temperature, base strength) .
  • Amide Bond Distortion : The bicyclic structure induces non-planar amide geometries, complicating NMR analysis. Computational modeling is critical to predict and rationalize these distortions .
  • Solubility : The hydrophobic core limits solubility in polar solvents, necessitating derivatization (e.g., esterification) for improved handling .

Methodological Considerations

  • Analytical Validation : RP-HPLC methods with C18 columns and gradient elution (e.g., 0.1% formic acid in acetonitrile/water) are recommended for purity assessment .
  • Safety Protocols : While not commercial, researchers must adhere to safety guidelines for handling bicyclic amines, including proper ventilation and personal protective equipment (PPE) due to potential irritant properties .

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